molecular formula C7H6N4O B586975 [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide CAS No. 145335-92-8

[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B586975
CAS No.: 145335-92-8
M. Wt: 162.152
InChI Key: GOLCAGIALURFLH-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Future Directions

The future research directions for [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide could include further exploration of its potential uses as a chemosensor for metal ions , as well as investigation into its other potential biological activities. Further studies could also focus on improving the synthesis methods for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]triazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then subjected to cyclization under acidic conditions to yield the triazolopyridine core . Another approach involves the use of enaminonitriles and benzohydrazides in a microwave-mediated cascade reaction, which provides a rapid and efficient synthesis of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens (chlorine, bromine), mercuric acetate, and various acids (sulfuric acid, acetic acid). Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can yield nitro-substituted triazolopyridines, while reduction reactions can produce corresponding amines .

Mechanism of Action

The mechanism of action of [1,2,3]triazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biochemical processes at the molecular level. For example, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,2,3]triazolo[1,5-a]pyridine-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and reactivity.

Properties

IUPAC Name

triazolo[1,5-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)6-5-3-1-2-4-11(5)10-9-6/h1-4H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLCAGIALURFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=NN2C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665639
Record name [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145335-92-8
Record name [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145335-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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